molecular formula C13H11F3N2O2 B3041887 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine CAS No. 402497-49-8

2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine

Cat. No.: B3041887
CAS No.: 402497-49-8
M. Wt: 284.23 g/mol
InChI Key: XZDOHPKJQRLGER-UHFFFAOYSA-N
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Description

2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dimethoxypyrimidine moiety

Biochemical Analysis

Biochemical Properties

2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the trifluoromethyl group in the compound can enhance the binding affinity to certain enzymes, thereby modulating their activity. This interaction is often seen in enzymes involved in metabolic pathways, where the compound can act as an inhibitor or activator, depending on the context .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. For example, it can alter the expression of genes involved in cell growth and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target proteins, affecting their function and, consequently, the cellular processes they regulate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy over time. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound can act as a substrate or inhibitor in these pathways, thereby modulating the overall metabolic activity within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules. The localization of the compound is essential for its activity, as it needs to be in the right place at the right time to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine is unique due to the presence of both trifluoromethyl and dimethoxypyrimidine groups, which confer distinct chemical and physical properties. These properties include enhanced lipophilicity, metabolic stability, and potential biological activities .

Properties

IUPAC Name

4,6-dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-19-10-7-11(20-2)18-12(17-10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDOHPKJQRLGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC(=CC=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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